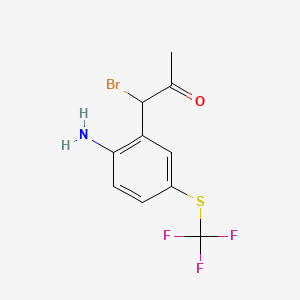
1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is an organic compound that features a brominated propanone group attached to a phenyl ring substituted with an amino group and a trifluoromethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor is reacted with bromine or N-bromosuccinimide in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones.
- Reduction reactions yield alcohols.
- Coupling reactions form new carbon-carbon bonds, leading to more complex molecules.
Applications De Recherche Scientifique
1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target sites. The bromine atom can participate in substitution reactions, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Known for its anticancer properties.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness: 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of both a trifluoromethylthio group and a brominated propanone group, which impart distinct reactivity and potential applications in various fields. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H9BrF3NOS |
|---|---|
Poids moléculaire |
328.15 g/mol |
Nom IUPAC |
1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3 |
Clé InChI |
GFFURGSVMNGJOG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


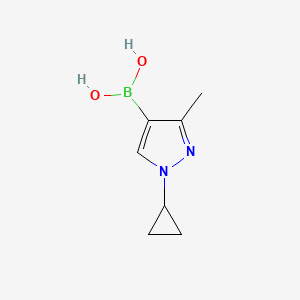
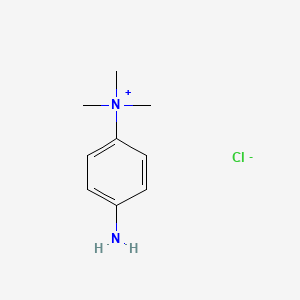


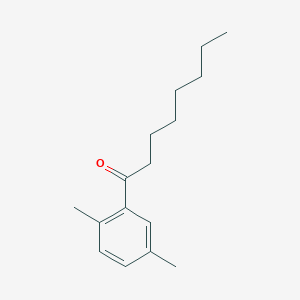

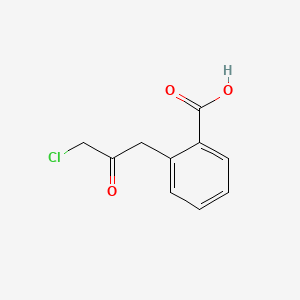

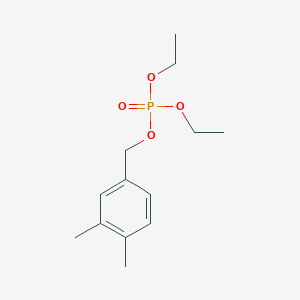
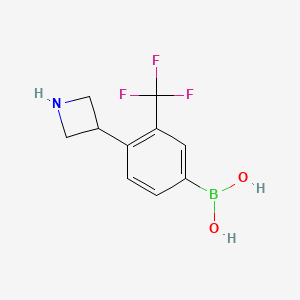
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
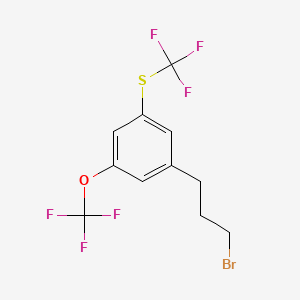
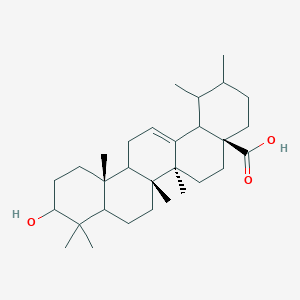
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
